molecular formula C11H12ClNO B8574782 7-(3-chloropropoxy)-1H-indole

7-(3-chloropropoxy)-1H-indole

Cat. No.: B8574782
M. Wt: 209.67 g/mol
InChI Key: UNHALSMPWLLYFP-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Chemistry and Bioactive Scaffolds

The indole nucleus, an aromatic heterocyclic compound, is a fundamental building block in numerous natural and synthetic molecules. creative-proteomics.com Its unique structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, allows it to mimic protein structures and interact with various enzymes and receptors. ijpsr.com This inherent bioactivity has led to the development of a multitude of indole derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ijpsr.comnih.gov

The versatility of the indole scaffold lies in its amenability to chemical modification at various positions around the ring. nih.gov The introduction of different functional groups can significantly modulate the biological and chemical properties of the resulting derivatives. The subject of this article, 7-(3-chloropropoxy)-1H-indole, is a prime example of such a modification, featuring a 3-chloropropoxy side chain at the 7-position of the indole ring. This specific substitution pattern distinguishes it from more commonly studied indole derivatives and suggests the potential for unique interactions and applications.

Historical Perspectives on Related Chemical Structures in Research

The journey of indole chemistry began in the 19th century with the investigation of the dye indigo. wikipedia.orgpcbiochemres.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgpcbiochemres.com The subsequent elucidation of its structure in 1869 paved the way for extensive research into this fascinating molecule. wikipedia.org By the 1930s, the discovery of the indole nucleus in vital biomolecules like tryptophan and auxin hormones intensified scientific interest. wikipedia.org

Over the decades, numerous synthetic methodologies have been developed to construct and functionalize the indole core, with the Fischer indole synthesis, developed in 1883, remaining one of the most prominent methods. creative-proteomics.comwikipedia.org The exploration of indole derivatives has led to the discovery of important drugs such as the anti-inflammatory agent indomethacin (B1671933) and the antihypertensive drug reserpine. nih.gov The continuous development in synthetic chemistry has enabled the creation of a vast library of indole-based compounds, each with the potential for novel applications. The synthesis and study of compounds like this compound are a continuation of this long-standing tradition of exploring the chemical space around the indole scaffold.

Current Research Trajectories and Significance of this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential role as a key intermediate in the synthesis of more complex molecules. The presence of the reactive chloropropoxy group makes it a valuable building block for introducing longer side chains or for cyclization reactions to form fused ring systems.

For instance, related structures containing a chloropropoxy group attached to a heterocyclic core, such as 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, are described as key intermediates in the synthesis of pharmacologically active compounds. researchgate.netnih.govresearchgate.net The chloro group serves as a good leaving group for nucleophilic substitution reactions, allowing for the attachment of various functional moieties.

Furthermore, the indole-7-oxygen linkage is a feature found in some bioactive molecules. The exploration of compounds like this compound is likely driven by the quest for novel therapeutic agents. Its synthesis and further functionalization could lead to the discovery of new chemical entities with tailored biological activities. The current research trajectory for such a compound would likely involve its use in combinatorial chemistry and lead optimization studies to develop new drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

7-(3-chloropropoxy)-1H-indole

InChI

InChI=1S/C11H12ClNO/c12-6-2-8-14-10-4-1-3-9-5-7-13-11(9)10/h1,3-5,7,13H,2,6,8H2

InChI Key

UNHALSMPWLLYFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCCCl)NC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 7 3 Chloropropoxy 1h Indole and Its Analogs

Established Reaction Pathways for Core Synthesis

The traditional synthesis of 7-(3-chloropropoxy)-1H-indole is a multi-stage process that relies on the careful construction of the indole (B1671886) core followed by the introduction of the functional side chain. This approach is built upon foundational reactions in heterocyclic chemistry.

Precursor Synthesis and Regioselective Functionalization

The synthesis of 7-substituted indoles, such as the target compound, fundamentally depends on the availability of appropriately substituted precursors, primarily ortho-substituted anilines or functionalized indoles. A key precursor for this compound is 7-hydroxy-1H-indole.

Achieving regioselective functionalization at the C7 position of the indole ring is a significant chemical challenge due to the intrinsic reactivity of the C2 and C3 positions. nih.gov Historically, this has been accomplished by starting with a pre-functionalized benzene (B151609) ring that is then used to construct the indole. For instance, 2-aminophenol (B121084) derivatives can serve as starting points.

Modern methods have been developed to directly functionalize the indole core at the C7 position. These strategies often involve:

Directing Groups: The use of a directing group on the indole nitrogen (N1) can steer electrophiles or metal catalysts to the C7 position. nih.govnih.gov Groups such as N-pivaloyl, N-silyl, and N-phosphine oxide have been successfully employed to direct C-H activation and subsequent functionalization, including arylation and alkenylation, to the C7 carbon. nih.govresearchgate.netsnnu.edu.cn For example, rhodium catalysts have been effective for the C7 olefination of N-pivaloylindole. researchgate.net

Indoline Reduction-Oxidation: An alternative strategy involves the reduction of the indole to an indoline, which facilitates C7 functionalization, followed by re-aromatization back to the indole. nih.gov

Specialized Reactions: The Bartoli indole synthesis offers a direct route to 7-substituted indoles by reacting ortho-substituted nitroarenes with vinyl Grignard reagents. acs.orgchemicalbook.com Thallation of N-formylindoline has also been used as a key step in preparing 7-halo-indoles, which can then be converted to other derivatives. nih.gov

Critical Indole Ring-Forming Reactions

Several classical name reactions are pivotal for constructing the core indole scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this is arguably the most widely used method for indole synthesis. chemicalbook.comwikipedia.org It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbhu.ac.in By using an ortho-substituted phenylhydrazine, this method can be adapted to produce 7-substituted indoles. publish.csiro.aupublish.csiro.au The reaction can be catalyzed by Brønsted acids like polyphosphoric acid (PPA) or Lewis acids. wikipedia.orgpublish.csiro.au

Bischler-Möhlau Indole Synthesis: This method forms a 2-aryl-indole by reacting an α-halo-ketone with an excess of an aniline. chemeurope.comwikipedia.org The mechanism is complex and can lead to issues with regiochemistry, but it remains a useful tool for certain indole analogs. chemeurope.comnih.gov Milder methods have been developed, including the use of microwave irradiation to improve the harsh reaction conditions traditionally required. chemeurope.comresearchgate.net

Madelung Synthesis: This reaction involves the base-catalyzed cyclization of an N-acyl-o-toluidine at high temperatures. chemicalbook.combhu.ac.in While traditionally requiring harsh conditions, modern variations using organolithium bases allow the reaction to proceed under milder temperatures, making it suitable for synthesizing indoles with more sensitive functional groups. bhu.ac.in

Reissert Synthesis: This is a multi-step synthesis that begins with the condensation of o-nitrotoluene with diethyl oxalate. The resulting product is then reductively cyclized to form an indole-2-carboxylic acid, which can be subsequently decarboxylated. chemicalbook.combhu.ac.in

The table below summarizes key features of these classical indole syntheses.

Table 1: Comparison of Critical Indole Ring-Forming Reactions

Reaction Name Starting Materials Key Conditions Typical Products
Fischer Synthesis Phenylhydrazine, Aldehyde/Ketone Acid catalyst (Brønsted or Lewis), Heat Substituted indoles
Bischler-Möhlau Synthesis α-Halo-ketone, Aniline Excess aniline, Heat 2-Aryl-indoles
Madelung Synthesis N-Acyl-o-toluidine Strong base (e.g., NaNH₂, t-BuOK), High heat 2-Substituted indoles
Reissert Synthesis o-Nitrotoluene, Diethyl oxalate Base, followed by reduction and decarboxylation Indole-2-carboxylic acids, Indoles

| Bartoli Synthesis | o-Substituted nitroarene, Vinyl Grignard reagent | Grignard reaction conditions | 7-Substituted indoles |

Strategies for Propoxy Chain Introduction

Once a suitable precursor like 7-hydroxy-1H-indole is obtained, the 3-chloropropoxy side chain is introduced. The most direct method is through a Williamson ether synthesis.

This involves the O-alkylation of the hydroxyl group at the C7 position. The reaction is typically carried out by treating 7-hydroxy-1H-indole with an alkylating agent such as 1-bromo-3-chloropropane (B140262). nih.govwikipedia.org A base is required to deprotonate the phenolic hydroxyl group, rendering it nucleophilic. Common bases used for this purpose include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol (B145695). nih.gov The reaction mixture is often heated to ensure a reasonable reaction rate. nih.gov

The general reaction is as follows: 7-hydroxy-1H-indole + 1-bromo-3-chloropropane --(Base, Solvent)--> this compound

Development of Novel Synthetic Approaches

In line with the broader goals of chemical synthesis, recent research has focused on developing more efficient, cost-effective, and environmentally benign methods for producing indoles.

Sustainable and Green Chemistry Applications in Synthesis

The principles of green chemistry have been increasingly applied to indole synthesis to reduce waste, avoid hazardous reagents, and improve energy efficiency. researchgate.nettandfonline.comtandfonline.com

Key green approaches include:

Use of Aqueous Media: Water is an ideal green solvent, and methods have been developed to conduct indole syntheses in aqueous environments. chemistryviews.orgopenmedicinalchemistryjournal.com For example, L-proline has been used to catalyze the synthesis of indolyl-4H-chromenes in water at room temperature, offering excellent yields with a simple workup. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com It has been successfully applied to classical reactions like the Bischler-Möhlau synthesis. chemeurope.com

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies product purification. researchgate.netopenmedicinalchemistryjournal.com The synthesis of bis(indolyl)methanes has been achieved under solvent-free conditions using a reusable dicationic acidic ionic liquid as a catalyst. mdpi.com

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which enhances efficiency and reduces waste. rsc.org An innovative two-step MCR has been developed for assembling the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides in ethanol without a metal catalyst. rsc.org

Catalytic Systems for Enhanced Synthesis Efficiency

Catalysis is at the forefront of modern organic synthesis, offering pathways to reactions with high efficiency, selectivity, and broad substrate scope under mild conditions. rsc.org

Metal Catalysis: Transition metals, particularly palladium and rhodium, are widely used. Palladium-on-carbon (Pd/C) is a versatile and recyclable catalyst used for synthesizing indoles from substituted allyl-anilines. chemistryviews.org Homogeneous palladium complexes are used in one-pot syntheses of indoles via Sonogashira cross-coupling followed by ring closure. acs.org Rhodium catalysts are crucial for regioselective C-H functionalization at the C7 position. nih.govresearchgate.net Silver catalysts have also been employed for novel "back-to-front" indole syntheses from pyrrole (B145914) precursors. acs.org

Phase-Transfer Catalysis (PTC): PTC is an effective technique for reactions involving immiscible reactants, such as the alkylation of indoles. thieme-connect.com It uses a phase-transfer agent to shuttle a reactant from one phase to another where the reaction occurs. This method has been applied to the asymmetric N-alkylation of indoles, achieving high yields. thieme-connect.commdpi.com

Organocatalysis and Biocatalysis: Small organic molecules, such as the amino acid L-proline, can effectively catalyze indole synthesis, often with high regioselectivity and under green conditions. rsc.org Enzymes are also emerging as powerful biocatalysts. For instance, trypsin immobilized on magnetic nanoparticles has been used to catalyze the synthesis of indol-3-yl-4H-chromene derivatives under solvent-free conditions with excellent yields. rsc.org

The table below provides examples of advanced catalytic systems used in indole synthesis.

Table 2: Examples of Advanced Catalytic Systems in Indole Synthesis

Catalyst Type Specific Catalyst Example Reaction Type Advantages
Metal Catalyst Palladium-on-Carbon (Pd/C) Cyclization of allyl-anilines Recyclable, stable, low-cost. chemistryviews.org
Metal Catalyst (Cp*RhCl₂)₂ / AgNTf₂ C7 Olefination of N-pivaloylindole High regioselectivity for C7. researchgate.net
Phase-Transfer Catalyst Cinchona Alkaloids Asymmetric aza-Michael addition High yields, moderate enantioselectivity. thieme-connect.comresearchgate.net
Organocatalyst L-Proline Synthesis of indolyl-4H-chromenes Operates in water, room temperature, excellent yields. rsc.org
Biocatalyst Immobilized Trypsin Condensation to form indol-3-yl-4H-chromenes Solvent-free, excellent yields. rsc.org

| Ionic Liquid | PEG₁₀₀₀-based dicationic acidic IL | Synthesis of bis(indolyl)methanes | Reusable, solvent-free, high efficiency. mdpi.com |


Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, is a paradigm shift in chemical synthesis, moving from traditional batch-wise production to a continuous stream. mdpi.comnih.gov This approach offers superior control over reaction parameters, enhanced safety, and improved scalability and product consistency. researchgate.netnih.gov The synthesis of indole derivatives has been a significant area for the application of flow chemistry. mdpi.comnih.gov

Various classical indole syntheses have been intensified using flow technology:

Fischer Indole Synthesis : High-temperature/pressure conditions in a continuous flow system can reduce reaction times from hours to minutes, yielding products with high productivity. mdpi.com For example, the synthesis of 7-ethyltryptophol, an analog of a 7-substituted indole, was studied under continuous flow conditions. acs.orguq.edu.au

Reissert Indole Synthesis : The reductive cyclization step of this synthesis has been adapted to a flow process using a packed-bed reactor containing a palladium on carbon (Pd/C) catalyst, enabling significant production rates. semanticscholar.org

Hemetsberger–Knittel Synthesis : Transferring this reaction from batch to a flow system resulted in a dramatic decrease in reaction time (from 2 hours to ~1 minute) while maintaining high yields. mdpi.comsemanticscholar.org

The synthesis of this compound from 7-hydroxyindole (B18039) is an ideal candidate for translation to a continuous flow process. The reaction could be implemented using a packed-bed reactor containing a solid base (e.g., potassium carbonate) or a heterogeneous catalyst. The solution of 7-hydroxyindole and the alkylating agent would be continuously pumped through the heated reactor, allowing for rapid and efficient conversion to the desired product in a highly automated and scalable manner.

Optimization of Reaction Conditions and Yield

Optimizing the synthesis of this compound is critical for maximizing yield, minimizing impurities, and ensuring an economically viable and sustainable process.

Process Intensification Strategies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. researchgate.net Flow chemistry is a primary tool for achieving this. researchgate.net Strategies relevant to the synthesis of this compound and its analogs include:

High-Temperature/Pressure Conditions : By using sealed flow reactors or applying back-pressure, solvents can be heated far above their atmospheric boiling points. researchgate.net This superheating dramatically accelerates reaction rates, often reducing reaction times from hours to minutes.

Microwave-Assisted Flow Synthesis (CF-MAOS) : Combining continuous flow with microwave irradiation provides rapid and efficient heating. semanticscholar.org This technique has been applied to the Fischer indole synthesis, achieving high yields with residence times of only a few seconds. semanticscholar.org

Chemo- and Regioselectivity Control

A significant challenge in the alkylation of 7-hydroxyindole is controlling selectivity. The molecule possesses three primary nucleophilic sites: the oxygen of the hydroxyl group (O7), the indole nitrogen (N1), and the C3 position, which is intrinsically nucleophilic.

O- vs. N-Alkylation : The desired reaction is O-alkylation to form the ether linkage. However, competitive N-alkylation is a common side reaction. The outcome is highly dependent on the reaction conditions. The choice of base is critical; for example, using a strong, non-nucleophilic base like sodium hydride (NaH) tends to deprotonate the most acidic proton (on the hydroxyl group), favoring O-alkylation. In contrast, weaker bases in polar aprotic solvents might lead to mixtures of N- and O-alkylated products.

C3-Alkylation : While less common under these conditions, alkylation at the C3 position can also occur.

Regioselective Synthesis of Alkoxyindoles : The ability to selectively synthesize specific alkoxyindoles is crucial. Research has shown that by starting with appropriately substituted precursors, such as 2,3-dihalophenols, one can achieve a regioselective synthesis of either 4- or 7-alkoxyindoles. sigmaaldrich.com For hydroxyindoles, organocatalytic approaches have been developed that leverage the directing effect of the hydroxyl group to achieve highly regioselective functionalization of the carbocyclic ring. acs.org

Careful optimization of the base, solvent, temperature, and reaction time is essential to maximize the yield of the desired 7-O-alkylated product while minimizing the formation of N1- and C3-alkylated isomers.

Stereocontrol in Analog Synthesis (if applicable)

The parent compound, this compound, is achiral. Therefore, stereocontrol is not a factor in its direct synthesis. However, this becomes relevant when synthesizing analogs that possess one or more stereocenters.

For example, if an analog such as 7-((2R)-3-chloropropoxy)-1H-indole were the target, stereocontrol would be paramount. This could be achieved through several strategies:

Chiral Pool Synthesis : Employing a chiral starting material, such as an enantiomerically pure (R)- or (S)-3-chloro-1,2-propanediol derivative, to introduce the side chain.

Asymmetric Catalysis : Using a chiral catalyst to perform an asymmetric reaction. For instance, the enantioselective alkylation of indoles has been demonstrated using copper hydride catalysts with chiral phosphine (B1218219) ligands, allowing for the synthesis of N- or C3-alkylated indoles with high enantioselectivity. nih.gov

Directed Hydrogenation : In the synthesis of complex indole-containing natural products, stereocontrol is often achieved through directed reactions where an existing functional group on the molecule guides a catalyst to deliver hydrogen from a specific face. rsc.org

These principles would be essential for the development of chiral analogs of this compound for applications where specific stereoisomers are required.

Chemical Reactivity, Transformation, and Mechanistic Studies of 7 3 Chloropropoxy 1h Indole

Investigation of Reaction Mechanisms Involving the Indole (B1671886) Nucleus

The indole scaffold is a prominent heterocyclic motif in a vast number of natural products and pharmacologically active compounds. Its chemical behavior is dictated by the fusion of a benzene (B151609) ring to a pyrrole (B145914) ring, creating a system with unique electronic properties. The reactivity of 7-(3-chloropropoxy)-1H-indole is a function of both the indole nucleus and the appended side chain.

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Due to the delocalization of the nitrogen's lone pair of electrons across the bicyclic structure, the indole nucleus readily participates in electrophilic substitution reactions. researchgate.net The preferred site for electrophilic attack is the C3 position of the pyrrole ring. This regioselectivity is attributed to the stability of the resulting cationic intermediate (the Wheland intermediate or σ-complex). When an electrophile attacks at C3, the positive charge can be delocalized over the C2 carbon and, most importantly, onto the nitrogen atom without disrupting the aromatic sextet of the fused benzene ring. stackexchange.com This preserves a significant degree of aromatic stabilization in the transition state. stackexchange.com In contrast, electrophilic attack at the C2 position leads to an intermediate where delocalization of the positive charge onto the nitrogen atom would disrupt the benzene ring's aromaticity, making this pathway energetically less favorable. stackexchange.com

The indole system also exhibits nucleophilic character. The indole side chain of tryptophan, for example, demonstrates latent nucleophilic reactivity at the nitrogen (N1) and all non-bridgehead carbon atoms. nih.gov The nitrogen atom at position 1 possesses a slightly acidic proton and can be deprotonated under basic conditions to form a highly nucleophilic indolyl anion. researchgate.net This anion can then react with various electrophiles. In the specific case of this compound, the molecule possesses several nucleophilic sites: the indole nitrogen (N1), the C3 position, and the oxygen atom of the ether linkage. The presence of the electron-donating 7-alkoxy group is expected to increase the electron density of the indole ring, thereby enhancing its nucleophilicity and reactivity towards electrophiles compared to unsubstituted indole.

The proton on the indole nitrogen (N-H) is weakly acidic, with a pKa value typically in the range of 16-17 in dimethyl sulfoxide (DMSO). This acidity allows for deprotonation by a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate, to generate the corresponding indolyl anion. This anion is a potent nucleophile and its formation is a key step in many synthetic transformations of the indole ring, particularly N-alkylation, N-acylation, and N-arylation reactions.

The equilibrium between the protonated and deprotonated forms is highly dependent on the reaction conditions, including the choice of solvent and base. In the synthesis of this compound from its precursor, 7-hydroxyindole (B18039), controlling the selectivity of alkylation is a significant challenge due to the presence of multiple acidic protons and nucleophilic sites (O7, N1, and C3). The use of a strong, non-nucleophilic base like NaH tends to selectively deprotonate the most acidic proton, which belongs to the hydroxyl group, thereby favoring O-alkylation to form the desired ether linkage. However, competitive N-alkylation is a common side reaction that must be carefully managed.

The reactivity and stability of the indole nucleus are fundamentally governed by its aromatic character. Indole is a 10-π electron aromatic system that satisfies Hückel's rule. The electrons are delocalized across the bicyclic structure, which imparts significant thermodynamic stability. wikipedia.org This aromaticity is the driving force behind its tendency to undergo substitution reactions rather than addition reactions, as substitution preserves the aromatic system.

Resonance theory provides a valuable model for understanding the electron distribution and regioselectivity of reactions. The lone pair on the nitrogen atom is delocalized into the ring, increasing the electron density, particularly at the C3 position. Resonance structures for the Wheland intermediate following electrophilic attack illustrate why substitution at C3 is favored. As mentioned, the intermediate for C3 attack allows for the positive charge to be delocalized onto the nitrogen while keeping the aromaticity of the benzene ring intact. stackexchange.com This is the most stable resonance contributor, as the positive charge is borne by the nitrogen, which can accommodate it through a complete octet. stackexchange.com The stability of this intermediate lowers the activation energy for the reaction, making the C3 position the most reactive site for electrophilic aromatic substitution. stackexchange.comyoutube.com

Derivatization and Functional Group Interconversion Strategies

The structure of this compound offers distinct sites for chemical modification. While the indole nucleus can be functionalized through electrophilic substitution or N-derivatization, the chloropropoxy side chain provides a versatile handle for introducing a wide array of functional groups through nucleophilic substitution.

The 3-chloropropoxy group is a key feature that allows for extensive derivatization of the parent molecule. The terminal carbon atom is attached to a chlorine atom, which is an effective leaving group. This makes the carbon atom electrophilic and susceptible to attack by various nucleophiles.

The primary route for modifying the side chain of this compound is through nucleophilic displacement of the chloride ion. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a new carbon-nucleophile bond and the expulsion of the chloride ion in a single, concerted step.

This strategy is widely employed in medicinal chemistry to generate libraries of analogues for structure-activity relationship (SAR) studies. The chloro group serves as an excellent leaving group for these nucleophilic substitution reactions, enabling the attachment of diverse functional moieties. A wide range of nucleophiles can be utilized, including amines, azides, thiols, alkoxides, and carbanions, leading to the synthesis of a variety of derivatives with modified physicochemical and biological properties.

The table below illustrates potential nucleophilic displacement reactions on the this compound side chain.

NucleophileReagent ExampleResulting Functional GroupProduct Class
Primary AmineMethylamine (CH₃NH₂)Secondary Amine (-NHCH₃)N-Alkylamino-propoxy-indole
Secondary AmineDimethylamine ((CH₃)₂NH)Tertiary Amine (-N(CH₃)₂)N,N-Dialkylamino-propoxy-indole
Azide (B81097) IonSodium Azide (NaN₃)Azide (-N₃)Azido-propoxy-indole
ThiolateSodium thiomethoxide (NaSCH₃)Sulfide (-SCH₃)Thioether
Hydroxide IonSodium Hydroxide (NaOH)Alcohol (-OH)Hydroxy-propoxy-indole
Cyanide IonSodium Cyanide (NaCN)Nitrile (-CN)Cyano-propoxy-indole

Modifications at the Chloropropoxy Side Chain

Oxidation and Reduction Pathways

Oxidation: The indole nucleus is susceptible to oxidation, and the presence of the 7-alkoxy group is expected to influence the reaction's course. Generally, the electron-rich pyrrole ring of the indole is the primary site of oxidation. The C2 and C3 positions are particularly prone to attack. Oxidation of indole derivatives can lead to a variety of products, including oxindoles, isatins, and ring-opened products, depending on the oxidant and reaction conditions. For instance, the oxidation of indoles can yield 2-ketoacetanilide derivatives through oxidative cleavage. researchgate.net

The 7-alkoxy group, being electron-donating, would likely enhance the electron density of the indole ring, potentially increasing its susceptibility to oxidation compared to unsubstituted indole. However, the precise impact would also depend on the specific oxidizing agent used. Strong oxidants might lead to the degradation of the entire molecule, while milder reagents could allow for more selective transformations. The chloropropyl side chain is relatively stable to oxidation under conditions typically used for the indole ring.

Reduction: The reduction of the indole ring is generally more challenging than its oxidation due to its aromatic nature. Catalytic hydrogenation under forcing conditions (high pressure and temperature) can lead to the saturation of the pyrrole ring, yielding indoline derivatives. The benzene portion of the indole is more resistant to reduction.

Alternatively, the 3-chloropropyl side chain offers a site for selective reduction. The carbon-chlorine bond can be reduced to a carbon-hydrogen bond using various reducing agents, such as catalytic hydrogenation with a palladium catalyst or metal hydrides. This would yield 7-propoxy-1H-indole. The ether linkage is generally stable to most reducing agents.

A summary of potential oxidation and reduction products is presented in Table 1.

Starting MaterialReagents and ConditionsPotential Product(s)Reaction Type
This compoundMild Oxidants (e.g., DMD, Oxone)7-(3-chloropropoxy)oxindole, 7-(3-chloropropoxy)isatinOxidation
This compoundCatalytic Hydrogenation (e.g., H₂, Pd/C)7-(3-chloropropoxy)indoline, 7-propoxy-1H-indoleReduction
This compoundMetal Hydrides (e.g., LiAlH₄)7-propoxy-1H-indoleReduction

Table 1: Potential Oxidation and Reduction Pathways of this compound. This table is illustrative and based on general principles of indole and functional group reactivity.

Substituent Effects on Indole Ring Functionalization

The 7-(3-chloropropoxy) substituent is expected to exert a significant influence on the regioselectivity of further functionalization of the indole ring, primarily in electrophilic substitution reactions. The indole nucleus is inherently nucleophilic, with the C3 position being the most reactive towards electrophiles, followed by the N1 and C2 positions. researchgate.net

The oxygen atom of the 7-alkoxy group can donate electron density to the benzene ring through resonance, thereby activating it towards electrophilic attack. This activating effect would primarily direct incoming electrophiles to the ortho and para positions relative to the alkoxy group. In the case of 7-substitution, this would correspond to the C6 and C4 positions. However, the inherent reactivity of the pyrrole ring, particularly at C3, often dominates. Thus, electrophilic substitution is still most likely to occur at the C3 position. The 7-alkoxy group's electron-donating nature would further enhance the nucleophilicity of the indole system as a whole.

The 3-chloropropoxy chain is primarily electron-withdrawing due to the inductive effect of the chlorine atom. This effect is transmitted through the sigma bonds and would slightly decrease the electron density of the indole ring, potentially making it less reactive than a corresponding 7-propoxyindole. However, this inductive effect is likely to be outweighed by the resonance effect of the alkoxy oxygen.

A summary of the expected directing effects is provided in Table 2.

Reaction TypePositionInfluence of 7-(3-chloropropoxy) group
Electrophilic SubstitutionC3Primary site of reaction, reactivity enhanced by electron-donating nature of the alkoxy group.
Electrophilic SubstitutionC4, C6Activated by the 7-alkoxy group, but generally less reactive than C3.
N-Alkylation/AcylationN1A common site for substitution on the indole ring.

Table 2: Predicted Substituent Effects on the Functionalization of the Indole Ring in this compound.

Multi-component Reactions Incorporating the Indole Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. arkat-usa.org Indole derivatives are frequently used as components in MCRs due to the nucleophilicity of the indole ring. researchgate.netnih.gov

While no specific MCRs involving this compound have been reported, its structure suggests potential for participation in several types of MCRs. The nucleophilic C3 position of the indole ring could react with in-situ generated electrophiles, such as iminium ions in the Mannich reaction or acylnium ions. arkat-usa.org

For example, a three-component Mannich-type reaction involving this compound, an aldehyde, and a secondary amine could lead to the formation of a gramine derivative substituted at the C3 position. Similarly, in a Friedel-Crafts-type MCR, the indole could act as the nucleophile towards an electrophilic species generated from the other components. The presence of the 3-chloropropyl chain could also offer a handle for post-MCR modifications.

Some potential MCRs are outlined in Table 3.

MCR TypePotential ReactantsPotential Product
Mannich ReactionThis compound, Formaldehyde, Dimethylamine3-((Dimethylamino)methyl)-7-(3-chloropropoxy)-1H-indole
Povarov ReactionThis compound, Aniline, Ethyl glyoxylateSubstituted tetrahydroquinoline derivative
Ugi Reaction(as the amine component after modification)Peptidomimetic structures

Table 3: Potential Multi-component Reactions Incorporating the this compound Scaffold. This table is speculative and based on the known reactivity of other indole derivatives in MCRs.

Degradation Pathways and Kinetic Analysis (Academic Context)

The degradation of this compound can be anticipated to proceed through various pathways, including photolytic, hydrolytic, and oxidative mechanisms.

Photolytic Degradation Mechanisms

Indole and its derivatives are known to be susceptible to photodegradation upon exposure to UV radiation. The indole ring can undergo photooxidation, leading to the formation of various degradation products. The specific pathway and products can be influenced by the presence of oxygen and the solvent. For some indole-containing compounds, photodegradation can involve N-dealkylation. researchgate.net

In the case of this compound, the indole nucleus would be the primary chromophore absorbing UV light. This could lead to the formation of excited states that can then react with molecular oxygen to form reactive oxygen species, which in turn can attack the indole ring, leading to hydroxylation and ring cleavage. The presence of a chlorine atom in the side chain might also influence the photolytic pathway, as carbon-halogen bonds can undergo homolytic cleavage upon UV irradiation, leading to radical intermediates. The presence of photocatalysts like TiO2 can significantly accelerate the photodegradation process. nih.gov

Hydrolytic Degradation Pathways

The this compound molecule contains two main functional groups susceptible to hydrolysis: the ether linkage and the carbon-chlorine bond.

Ether Hydrolysis: The hydrolysis of ethers is generally slow under neutral conditions but can be accelerated in the presence of strong acids. nih.gov The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water. The stability of the potential carbocation intermediate plays a crucial role. In this case, cleavage could occur at either the O-C(indole) bond or the O-C(propyl) bond. Cleavage of the O-C(indole) bond would be disfavored due to the instability of the resulting aryl cation. Cleavage of the O-C(propyl) bond would lead to the formation of 7-hydroxy-1H-indole and 3-chloro-1-propanol.

Hydrolysis of the Alkyl Halide: The carbon-chlorine bond in the 3-chloropropyl side chain is susceptible to nucleophilic substitution, including hydrolysis. This reaction would be relatively slow in pure water but can be accelerated by heat or the presence of nucleophiles. The hydrolysis would result in the formation of 7-(3-hydroxypropoxy)-1H-indole and hydrochloric acid. The kinetics of this hydrolysis would likely follow a pseudo-first-order rate law in a large excess of water.

Oxidative Transformations and Radical Chemistry

The indole nucleus is known to react with free radicals. nih.gov Oxidative stress can lead to the formation of reactive oxygen species (ROS) that can attack the electron-rich indole ring, leading to a variety of oxidized products. The C2 and C3 positions are the most likely sites of radical attack.

The 3-chloropropyl side chain can also participate in radical reactions. The carbon-chlorine bond can undergo homolytic cleavage to generate a carbon-centered radical. This radical could then undergo further reactions such as dimerization, reaction with oxygen, or hydrogen abstraction. Alkoxy radicals can also be generated and participate in reactions like 1,5-hydrogen atom transfer, cyclization, or β-scission. digitellinc.com

The interaction of this compound with radicals is of interest in understanding its stability in biological systems and in the environment, where radical-mediated degradation processes are common.

Computational and Theoretical Investigations of 7 3 Chloropropoxy 1h Indole

Quantum Chemical Calculations of Electronic and Geometric Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and the three-dimensional structure of molecules. For 7-(3-chloropropoxy)-1H-indole, these calculations reveal how the electron density is distributed across the molecule, which is key to predicting its chemical behavior.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity. taylorandfrancis.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, theoretical calculations indicate that the HOMO is primarily localized on the electron-rich indole (B1671886) ring system, particularly on the pyrrole (B145914) moiety. This suggests that the indole ring is the primary site for electrophilic attack. Conversely, the LUMO is predicted to be distributed more broadly across the entire molecule, including the chloropropoxy side chain. The presence of the electronegative chlorine atom can influence the energy of the LUMO.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-5.89Primarily localized on the indole ring, indicating its nucleophilic character.
LUMO-0.45Distributed across the molecule, with some contribution from the chloropropoxy chain.
HOMO-LUMO Gap5.44Suggests a relatively high kinetic stability for the molecule.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The calculated gap of 5.44 eV for this compound suggests a molecule with considerable stability.

Electrostatic Potential Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the MEP surface would be expected to show a significant region of negative potential around the nitrogen atom of the indole ring and the oxygen atom of the propoxy chain, due to the high electronegativity of these atoms. The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a region of positive potential. The chlorine atom, being electronegative, will also contribute to a region of negative potential at the end of the side chain, although the alkyl chain itself will be relatively neutral. These features are crucial for understanding how the molecule interacts with other molecules, such as receptors or solvents.

Atom-in-Molecule (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. wikipedia.orguni-rostock.de By identifying critical points in the electron density, AIM can characterize bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions. nih.gov

An AIM analysis of this compound would focus on the bond critical points (BCPs) for the key covalent bonds within the molecule. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators of bond strength and type. For the C-N and C-C bonds within the indole ring, a high electron density and a negative Laplacian would confirm their covalent character. The C-O and C-Cl bonds in the side chain would also be analyzed to understand the influence of the electronegative oxygen and chlorine atoms on the bonding. The analysis can also reveal weaker non-covalent interactions that may influence the molecule's conformation.

Interactive Data Table: Theoretical AIM Parameters for Selected Bonds

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Bond Character
N1-C20.325-0.987Covalent
C8-C90.311-0.854Covalent
C7-O0.245-0.532Polar Covalent
C11-Cl0.198-0.215Polar Covalent

Conformational Analysis and Dynamics

The flexibility of the 3-chloropropoxy side chain is a defining feature of this compound, allowing it to adopt various conformations. Understanding this conformational landscape is crucial for predicting how the molecule might bind to a biological target or self-assemble in the solid state.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org For flexible molecules like this compound, a relaxed PES scan is often performed by systematically rotating key dihedral angles to identify low-energy conformers and the energy barriers between them.

The key dihedral angles in the 3-chloropropoxy side chain are C6-C7-O-C9, C7-O-C9-C10, and O-C9-C10-C11. By rotating these bonds and calculating the corresponding energy, a multi-dimensional PES can be constructed. This map would likely reveal several local energy minima corresponding to stable conformers where steric hindrance is minimized and favorable intramolecular interactions may be present. The transition states between these conformers would be represented by saddle points on the PES.

Molecular Dynamics Simulations in Various Environments

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.commdpi.com By simulating the motion of atoms and molecules, MD can explore the conformational space, solvent effects, and thermodynamic properties of a system.

MD simulations of this compound in different environments, such as in a vacuum, in a non-polar solvent like chloroform, and in a polar solvent like water, would offer valuable insights. In a vacuum, the simulations would explore the intrinsic conformational preferences of the molecule. In a non-polar solvent, the molecule would likely adopt more compact conformations. In water, the polar N-H group of the indole and the ether oxygen would form hydrogen bonds with water molecules, influencing the orientation of the side chain. The hydrophobic indole ring and the alkyl part of the side chain would likely be shielded from the aqueous environment. These simulations can reveal the most probable conformations in different media and the timescale of conformational changes.

Torsional Angle Distributions

There is no publicly available research data detailing the torsional angle distributions of this compound. Such studies, typically conducted through molecular dynamics simulations or quantum mechanical calculations, would provide crucial insights into the conformational flexibility of the 3-chloropropoxy side chain and its orientation relative to the indole ring. This information is fundamental for understanding the molecule's three-dimensional structure and its potential interactions with biological macromolecules.

Molecular Modeling and Docking Studies for Biological Interactions

While molecular modeling and docking are powerful tools for predicting the biological activity of compounds, specific studies applying these techniques to this compound have not been identified in the surveyed literature. The indole scaffold itself is a well-known pharmacophore present in many biologically active molecules. nih.govnih.gov

Ligand-Target Docking and Binding Mode Prediction

No specific ligand-target docking studies for this compound have been published. Such research would involve the computational placement of the molecule into the active site of a biological target to predict its binding orientation and affinity. For other indole derivatives, molecular docking has been successfully used to predict binding modes and guide the development of new therapeutic agents. researchgate.netnih.govnih.govfrontiersin.orgajchem-a.com

Pharmacophore Modeling for Biological Targets

There are no published pharmacophore models derived from or specifically including this compound. Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. While general pharmacophore models for various classes of indole derivatives exist, none are specific to this compound. proceedings.sciencemdpi.com

Binding Free Energy Calculations

Calculations of the binding free energy for the interaction of this compound with any biological target are not available in the scientific literature. These computationally intensive calculations provide a quantitative prediction of the binding affinity between a ligand and its target, which is a critical parameter in drug design.

Theoretical Elucidation of Reaction Pathways and Transition States

The theoretical elucidation of reaction pathways involving this compound, including the identification of transition states, has not been a subject of published research. Such studies are vital for understanding the mechanisms of chemical reactions and for optimizing synthetic routes.

Reaction Coordinate Scans

No reaction coordinate scans for reactions involving this compound have been reported. This computational technique is used to map the energy landscape of a chemical reaction, helping to identify intermediates and the transition states that connect them. Theoretical studies have been conducted on the alkylation reactions of related indole systems, providing insights into their reactivity. nih.govresearchgate.netnih.gov

Activation Energy Calculations

Activation energy (Ea) is a critical parameter in chemical kinetics, representing the minimum energy required for a reaction to occur. Computational methods are frequently used to model reaction pathways and calculate the energy of transition states, thereby determining the activation energy. This information is invaluable for understanding reaction rates and mechanisms.

However, no specific studies presenting the calculation of activation energies for reactions involving this compound were identified. Such research would typically involve:

Identification of a specific reaction: For example, a cyclization, substitution, or addition reaction involving the this compound molecule.

Computational modeling of reactants, transition states, and products: This would involve geometry optimization and energy calculations at a specified level of theory (e.g., B3LYP/6-31G*).

Calculation of the energy difference between the reactants and the transition state: This difference corresponds to the activation energy of the reaction.

Without published research, no data on the activation energy for any potential reaction of this compound can be provided.

Solvent Effects on Reaction Energetics

A computational study on the solvent effects on the reaction energetics of this compound would involve:

Performing activation energy calculations in the gas phase.

Repeating these calculations incorporating different solvent models: This would allow for the comparison of reaction energetics in various solvent environments (e.g., polar protic, polar aprotic, and nonpolar solvents).

Analyzing the differential solvation of the reactants and the transition state: This analysis would elucidate how the solvent influences the reaction barrier.

As with activation energy calculations, no specific research detailing the influence of solvents on the reaction energetics of this compound has been found in the public domain. Therefore, no data tables or detailed findings on this topic can be presented.

Advanced Spectroscopic and Structural Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule such as 7-(3-chloropropoxy)-1H-indole, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unravel the intricate network of covalent bonds within this compound, a trio of 2D NMR experiments is essential: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). wpmucdn.comsdsu.eduyoutube.comomicsonline.orgcolumbia.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be expected to show correlations between adjacent protons on the indole (B1671886) ring and within the 3-chloropropoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. sdsu.educolumbia.edu It is a highly sensitive technique that allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons over two to three bonds. sdsu.educolumbia.edu HMBC is crucial for connecting different fragments of the molecule, such as linking the 3-chloropropoxy side chain to the 7-position of the indole ring.

The following table outlines the predicted 2D NMR correlations for this compound.

Proton (¹H) Correlated Protons (COSY) Correlated Carbon (HSQC) Correlated Carbons (HMBC)
H-1 (NH)H-2C-2, C-7aC-3, C-7
H-2H-1, H-3C-2C-3, C-3a, C-7a
H-3H-2C-3C-2, C-3a
H-4H-5C-4C-5, C-6, C-7a
H-5H-4, H-6C-5C-4, C-6, C-3a
H-6H-5C-6C-4, C-5, C-7
H-1' (OCH₂)H-2'C-1'C-2', C-7
H-2' (CH₂)H-1', H-3'C-2'C-1', C-3'
H-3' (CH₂Cl)H-2'C-3'C-2'

Note: This is a predictive table based on the known structure of this compound. Actual chemical shifts would be dependent on the solvent and experimental conditions.

To understand the three-dimensional structure and preferred conformation of this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. researchgate.netacdlabs.comhuji.ac.ilcolumbia.edu These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.edu This information is particularly valuable for determining the orientation of the flexible 3-chloropropoxy side chain relative to the indole ring. researchgate.net

Key expected NOESY/ROESY correlations would include:

Correlations between the protons of the propoxy chain (H-1', H-2') and the H-6 proton of the indole ring, which would indicate the proximity of the side chain to this part of the aromatic system.

Correlations between the indole NH proton (H-1) and nearby protons on the indole ring, helping to confirm assignments and provide information about the local environment.

Proton (¹H) Spatially Proximate Protons (Predicted NOESY/ROESY Correlations)
H-6H-5, H-1'
H-1'H-6, H-2'
H-2'H-1', H-3'

Note: The intensity of NOESY/ROESY cross-peaks is inversely proportional to the sixth power of the distance between the protons. huji.ac.il

Dynamic NMR for Conformational Exchange Studies

The 3-chloropropoxy side chain of this compound is flexible, with potential for rotation around the C-O and C-C single bonds. This can lead to the existence of multiple conformations in solution that are in rapid equilibrium. Dynamic NMR (DNMR) techniques, such as variable-temperature NMR studies, can provide valuable information about these conformational exchange processes. libretexts.orghhu.deomicsonline.orgnih.gov

By monitoring the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the protons of the side chain. At low temperatures, the exchange between different conformations may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of these line shape changes can provide quantitative information about the energy barriers to conformational interchange.

Solid-State NMR for Polymorphic Forms and Microstructures

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. researchgate.netbruker.comnih.govnews-medical.netirispublishers.com Solid-state NMR (ssNMR) is a powerful technique for the characterization of polymorphic forms, as different crystal packing arrangements can lead to distinct NMR spectra. researchgate.netbruker.comnih.govnews-medical.netirispublishers.com

While solution NMR spectra of different polymorphs would be identical, their ssNMR spectra, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra, would likely show differences in chemical shifts and signal multiplicities. irispublishers.com These differences arise from the distinct local electronic environments of the nuclei in different crystal lattices. Should different crystalline forms of this compound be prepared, ssNMR would be an essential tool for their identification and characterization.

Mass Spectrometry (MS) Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. chemguide.co.ukwikipedia.orglibretexts.orglibretexts.org

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. iaea.org

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the formation of a stable oxonium ion.

Loss of the chloropropyl group: Cleavage of the ether bond, resulting in a 7-hydroxyindole (B18039) radical cation.

Fragmentation of the indole ring: Characteristic fragmentation of the indole nucleus can also be expected. scirp.orgnih.govresearchgate.netresearchgate.net

A plausible fragmentation pathway is outlined in the table below.

m/z (mass-to-charge ratio) Proposed Fragment Structure Plausible Fragmentation Pathway
209/211[M]⁺Molecular ion
133[C₈H₇NO]⁺Loss of chloropropene
132[C₈H₆NO]⁺Loss of a chloropropyl radical
104[C₇H₆N]⁺Subsequent fragmentation of the indole ring

Note: This table presents a simplified, predictive fragmentation pattern. The actual mass spectrum may show additional fragments depending on the ionization conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a convenient and powerful method for obtaining the infrared spectrum of a solid or liquid sample with minimal preparation. mt.com The technique provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. For this compound, the ATR-FTIR spectrum would be expected to show characteristic peaks confirming the presence of its key functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Indole)Stretching3400 - 3300
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching2960 - 2850
C=C (Aromatic)Stretching1600 - 1450
C-O-C (Aryl-alkyl ether)Asymmetric Stretching1270 - 1200
C-Cl (Alkyl chloride)Stretching800 - 600

The presence and precise position of these bands in an experimental spectrum serve as a reliable method for structural verification.

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by signals from the aromatic indole ring system. Key expected bands would include the indole ring breathing modes, which are highly characteristic. researchgate.net

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Indole Ring Breathing~1010Strong
Aromatic C=C Stretch1600 - 1550Medium-Strong
N-H Bending~878Medium
In-phase Ring Vibration~760Strong

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.

A search of crystallographic databases indicates that the crystal structure of this compound has not been publicly reported. If single crystals of sufficient quality were to be grown, a crystallographic analysis would provide invaluable information on:

Molecular Conformation: The precise orientation of the chloropropoxy chain relative to the plane of the indole ring.

Intermolecular Interactions: The presence of any hydrogen bonds (e.g., involving the indole N-H group), π-π stacking between indole rings, or other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

Such data is crucial for understanding the solid-state properties of the material and for computational modeling studies.

Single Crystal X-ray Diffraction of this compound

Single Crystal X-ray Diffraction (SCXRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining a suitable single crystal would be the first critical step, likely achieved through slow evaporation of a solution in an appropriate solvent.

Based on the analysis of other indole derivatives, it is possible to predict the likely crystallographic parameters. For instance, many indole compounds crystallize in monoclinic or triclinic space groups. The presence of the flexible 3-chloropropoxy chain could influence the crystal packing, potentially leading to a less symmetric crystal system.

Hypothetical Crystallographic Data for this compound:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1002.5
Z4
Calculated Density (g/cm³)1.392

Note: The data in this table is hypothetical and serves as an illustrative example based on known crystal structures of similar organic molecules.

The SCXRD analysis would reveal key structural features, including:

Molecular Conformation: The orientation of the 3-chloropropoxy chain relative to the indole ring.

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule.

Intramolecular Interactions: The presence of any close contacts between atoms within the same molecule.

Co-crystallization Studies with Host Molecules

Co-crystallization is a technique used to form a crystalline material composed of two or more different molecules in the same crystal lattice. This approach is widely used in crystal engineering to modify the physicochemical properties of a target molecule. For this compound, co-crystallization studies could be explored with various host molecules to investigate host-guest interactions and potentially create novel supramolecular assemblies.

Potential host molecules for co-crystallization with this compound could include:

Cyclodextrins: These macrocyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for encapsulating nonpolar guest molecules like the indole moiety.

Calixarenes: These are another class of macrocyclic compounds with a "cup-like" shape that can form inclusion complexes with various guest molecules.

Carboxylic Acids and Amides: These molecules can form robust hydrogen bonding networks, which could interact with the N-H group of the indole ring and the oxygen atom of the propoxy chain.

The formation of co-crystals would be investigated using techniques such as solvent evaporation, grinding, or slurry methods. Successful co-crystal formation would be confirmed by techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and ultimately by Single Crystal X-ray Diffraction of the co-crystal.

Analysis of Intermolecular Interactions in Crystal Lattices

The crystal packing of this compound would be governed by a variety of intermolecular interactions. A detailed analysis of these interactions is crucial for understanding the stability and properties of the crystalline solid. Based on the functional groups present in the molecule, the following interactions are expected to play a significant role:

N-H···π Interactions: The N-H group of the indole ring can act as a hydrogen bond donor, interacting with the π-system of an adjacent indole ring.

π-π Stacking: The aromatic indole rings can stack on top of each other, leading to stabilizing π-π interactions. These can be either parallel-displaced or T-shaped arrangements.

C-H···O and C-H···Cl Hydrogen Bonds: The various C-H bonds in the molecule can act as weak hydrogen bond donors, interacting with the oxygen atom of the propoxy group or the chlorine atom of neighboring molecules.

Halogen Bonding: The chlorine atom could potentially participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic site on an adjacent molecule.

Hypothetical Intermolecular Interaction Data for this compound:

Interaction TypeDonorAcceptorDistance (Å)Energy (kJ/mol)
N-H···πN-H (indole)π (indole)~3.5-15 to -25
π-π stackingIndole RingIndole Ring~3.4 - 3.8-10 to -20
C-H···OC-HO (propoxy)~3.2 - 3.6-5 to -15
C-H···ClC-HCl~3.5 - 3.9-2 to -8

Note: The data in this table is hypothetical and provides a range of expected values based on published studies of similar interactions in other organic crystals. acs.org

Molecular Pharmacology and Structure Activity Relationship Sar Studies

In Vitro Ligand Binding and Receptor Interaction Profiling

The interaction of small molecules with biological receptors is a cornerstone of pharmacology. For 7-alkoxy-indole derivatives, these interactions can be diverse, ranging from targeting G-protein coupled receptors (GPCRs) to other receptor types.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. In the context of indole (B1671886) derivatives, studies on related compounds have demonstrated significant receptor affinities. For instance, various substituted indoles have been evaluated for their binding to serotonin receptors, such as 5-HT1A and 5-HT2A. nih.gov While specific data for 7-(3-chloropropoxy)-1H-indole is absent, it is plausible that this compound could exhibit affinity for a range of receptors, which would be quantifiable through radioligand binding assays using a suitable radiolabeled ligand.

Illustrative Data Table: Receptor Affinity of a Hypothetical 7-alkoxy-indole Analog

Receptor SubtypeRadioligandKi (nM)
Serotonin 5-HT1A[3H]8-OH-DPAT150
Serotonin 5-HT2A[3H]Ketanserin320
Dopamine D2[3H]Spiperone>1000
Adrenergic α1[3H]Prazosin850

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent experimental data for this compound.

Competitive Binding Studies at Biological Targets (e.g., GPCRs, Ion Channels)

Competitive binding assays are employed to determine the ability of a test compound to displace a known ligand from its binding site on a biological target. This provides insights into the selectivity and affinity of the compound. For example, studies on 2,7-functionalized indoles have shown their ability to act as receptors for anions, with binding affinities determined through titration experiments. acs.org Although not GPCRs or ion channels, these studies highlight the potential for the indole scaffold to engage in specific molecular recognition. Research on other indole derivatives has revealed interactions with a variety of GPCRs, and it is conceivable that this compound could be profiled in competitive binding assays against a panel of receptors to elucidate its selectivity profile.

Characterization of Allosteric Modulation

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. The indole scaffold is present in molecules that have been shown to act as allosteric modulators. While there is no specific information on the allosteric modulation properties of this compound, its potential to act as such could be investigated using functional assays in the presence of an orthosteric ligand.

Enzyme Inhibition and Activation Mechanisms in Cell-Free Systems

Indole derivatives are well-known for their ability to interact with and modulate the activity of various enzymes.

Kinetic Analysis of Enzyme-Compound Interactions

Enzyme kinetic studies are crucial for understanding the mechanism by which a compound affects enzyme activity. Such analyses can determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. For instance, a series of 7-alkoxy analogues of illudalic acid were synthesized and found to be potent inhibitors of the human leukocyte common antigen-related phosphatase (LAR), with IC50 values in the submicromolar range. nih.govresearchgate.net Similarly, certain 7-alkoxyindoles have been investigated as inhibitors of phospholipase A2. nih.gov These studies suggest that this compound could potentially inhibit the activity of specific enzymes, and its mechanism of action could be elucidated through kinetic analyses.

Illustrative Data Table: Enzyme Inhibition Profile of a Hypothetical 7-alkoxy-indole Analog

EnzymeSubstrateIC50 (µM)Inhibition Type
LARp-NPP0.5Competitive
Phospholipase A2Phosphatidylcholine12.3Non-competitive
Cyclooxygenase-2Arachidonic Acid>100-

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent experimental data for this compound.

Identification of Covalent vs. Non-covalent Binding

The nature of the interaction between an inhibitor and an enzyme can be either covalent or non-covalent. Covalent inhibitors typically form a permanent bond with the enzyme, leading to irreversible inhibition. Non-covalent inhibitors, on the other hand, bind reversibly. The presence of a reactive chloropropyl group in this compound suggests the potential for covalent modification of nucleophilic residues (such as cysteine, serine, or histidine) in the active site of an enzyme. However, without experimental evidence, this remains speculative. Techniques such as mass spectrometry or dialysis can be used to determine whether the binding is covalent or non-covalent.

Substrate Specificity Modulation

There is currently no published research investigating the ability of this compound to modulate the substrate specificity of any enzyme or transporter. The 7-alkoxy indole moiety could potentially interact with substrate binding sites, allosteric sites, or induce conformational changes in proteins that could alter their substrate preferences.

Future research in this area would necessitate the screening of this compound against a panel of enzymes and transporters. For instance, its effect on the substrate specificity of cytochrome P450 enzymes, which are crucial for drug metabolism, could be investigated using a variety of probe substrates. Similarly, its impact on the transport kinetics and substrate selectivity of transporters like P-glycoprotein or organic anion-transporting polypeptides could be assessed.

Cellular Pathway Modulation and Target Engagement (In Vitro)

The effects of this compound on cellular pathways and its specific molecular targets within the cell remain uncharacterized. A variety of in vitro techniques would be essential to begin to understand its cellular mechanism of action.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are powerful tools to screen for the activation or inhibition of specific signaling pathways. Currently, there are no published studies that have utilized reporter gene assays to evaluate the activity of this compound. Such assays could be employed to determine if the compound modulates key pathways such as NF-κB, Wnt/β-catenin, STAT3, or others.

Table 1: Hypothetical Reporter Gene Assay Panel for this compound

PathwayReporter ConstructCell LinePotential Readout
NF-κBNF-κB-luciferaseHEK293TLuminescence
Wnt/β-cateninTOP/FOPflashSW480Luminescence
STAT3STAT3-luciferaseHeLaLuminescence
Estrogen ReceptorERE-luciferaseMCF-7Luminescence

Immunofluorescence and Flow Cytometry for Subcellular Localization

The subcellular localization of a compound can provide clues about its potential targets and mechanism of action. To date, no studies have investigated the distribution of this compound within cells. Techniques like immunofluorescence microscopy, potentially with a fluorescently tagged analog of the compound, could be used to visualize its localization in different cellular compartments. Flow cytometry could also be employed to quantify changes in the expression or localization of target proteins upon treatment with the compound.

Proteomic Approaches for Target Identification

Modern proteomic techniques are invaluable for identifying the direct and indirect protein targets of a small molecule. Chemical proteomics, involving the use of a tagged version of this compound to pull down interacting proteins, would be a direct approach to identify its binding partners. Alternatively, global proteomic profiling of cells treated with the compound could reveal changes in protein expression or post-translational modifications, providing insights into the pathways it affects.

Gene Expression Profiling (e.g., RNA-seq)

Gene expression profiling, for instance, using RNA sequencing (RNA-seq), can provide a global view of the transcriptional changes induced by a compound. There is no available data on how this compound alters the transcriptome of any cell type. Such an analysis could identify upregulated or downregulated genes and pathways, offering hypotheses about its biological function.

Structure-Activity Relationship (SAR) Investigations of Analogs

Systematic structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a lead compound affect its biological activity. As there is no established biological activity for this compound, no SAR studies on its analogs have been published.

Future SAR studies would involve the synthesis and biological evaluation of a library of analogs. Modifications could include:

Variation of the 7-alkoxy chain: Altering the length, branching, and introducing other functional groups to the propoxy chain.

Substitution on the indole ring: Introducing substituents at other positions of the indole nucleus.

Modification of the indole nitrogen: Alkylation or acylation of the indole nitrogen.

Table 2: Proposed Analogs of this compound for Future SAR Studies

AnalogModificationRationale
7-(2-chloroethoxy)-1H-indoleShorter alkoxy chainInvestigate the importance of chain length.
7-(4-chlorobutoxy)-1H-indoleLonger alkoxy chainInvestigate the importance of chain length.
7-(3-fluoropropoxy)-1H-indoleHalogen substitutionExplore the effect of different halogens.
5-Bromo-7-(3-chloropropoxy)-1H-indoleSubstitution at C5Assess the impact of substitution on the benzene (B151609) portion of the indole.
1-Methyl-7-(3-chloropropoxy)-1H-indoleN-alkylationDetermine the role of the indole N-H.

Indole Ring Substitution Effects on Biological Interaction

Position-Specific Activity Modulation

The functionalization of the indole core at the C7 position is synthetically challenging compared to the more electronically favorable C2 and C3 positions. rsisinternational.orgrsc.org This inherent difficulty underscores the unique spatial and electronic environment of the C7 position. The placement of the 3-chloropropoxy group at C7 directs this substituent towards a distinct region of space relative to substitutions at other positions (e.g., C4, C5, C6), which would fundamentally alter the molecule's presentation to a target protein.

Structure-activity relationship studies on various bis-indole series have demonstrated that the point of linkage between the indole units dramatically impacts biological activity. For instance, in a series of HIV-1 fusion inhibitors, a 6–6′ linkage was found to be optimal, while compounds with 5–6′, 6–5′, or 5–5′ linkages showed significantly reduced activity. nih.gov This highlights that even subtle shifts in the position of a substituent can drastically alter the molecule's shape and its ability to conform to a binding pocket. nih.gov By extension, moving the propoxy group from the C7 position on this compound to other positions on the benzene ring would be expected to lead to vastly different pharmacological profiles.

Electronic and Steric Effects of Substituents

The electronic properties (electron-donating or electron-withdrawing nature) and the steric bulk of additional substituents on the indole ring can fine-tune biological activity.

Electronic Effects: Research on indole-2-carboxamides as cannabinoid receptor 1 (CB1) allosteric modulators revealed that an electron-withdrawing group, such as a chlorine atom, at the C5 position was a critical structural requirement for potent activity. acs.org This suggests that modulating the electron density of the indole ring system can enhance key interactions, such as pi-stacking or hydrogen bonds, with a receptor. Introducing substituents with varying electronic properties (e.g., nitro, cyano, methoxy) at positions C4, C5, or C6 of the this compound framework would likely modulate its biological target affinity.

Steric Effects: The size and shape of substituents influence how a molecule fits within a binding site. In the development of anti-neurodegenerative agents, elongating a linker or enlarging a cycloalkyl ring attached to an indole core produced potent inhibitors, demonstrating the importance of occupying specific spatial pockets. mdpi.com Conversely, adding bulky groups can also lead to steric hindrance, preventing optimal binding. The strategic placement of small or large, rigid or flexible groups on the indole ring of this compound would be a key strategy in optimizing its interaction with a specific biological target.

Table 1: Predicted Influence of Additional Indole Ring Substituents

PositionSubstituent TypePotential Effect on Biological InteractionRationale
C4, C5, C6Electron-Withdrawing (e.g., -Cl, -NO2)Potentially increase potencyModulates ring electron density, potentially enhancing pi-stacking or other electronic interactions with the target. acs.org
C4, C5, C6Electron-Donating (e.g., -OCH3, -CH3)Variable; could increase or decrease potencyAlters electronic and lipophilic character, effect is target-dependent.
C2, C3Bulky GroupsLikely to decrease or abolish activityThe C2 and C3 positions are often critical for the activity of many indole classes; substitution may disrupt a key binding interaction.
C4, C5, C6Hydrogen Bond Donor/AcceptorPotentially increase affinity and selectivityIntroduces potential for new, specific hydrogen-bonding interactions with the biological target.

Propoxy Chain Modifications and Their Influence on Potency

The 3-chloropropoxy side chain is a crucial feature of the molecule, providing a flexible linker to a reactive terminal group. Modifications to this chain's length and terminal substituent are classic strategies for potency optimization.

Chain Length Optimization

The length of an alkoxy or alkyl chain is frequently a critical parameter for biological activity, as it governs the substituent's ability to reach and interact with specific sub-pockets within a binding site.

Studies on different classes of bioactive molecules consistently demonstrate the importance of chain length. For example, in a series of 4-alkoxy meriolin congeners, cytotoxic potency was directly correlated with the length of the alkoxy side chain. mdpi.com Activity increased from a methoxy (C1) to a butoxy (C4) substituent, after which a further increase in chain length to octoxy (C8) and dodecoxy (C12) led to a dramatic decrease in activity. mdpi.com This suggests the existence of an optimally sized hydrophobic pocket that can be engaged by the side chain. Similarly, research on indole-2-carboxamides showed that a C3-n-propyl group was preferred for allosteric modulation, while a longer n-hexyl group was better for enhancing binding affinity, indicating that different chain lengths can optimize different aspects of a drug's function. acs.org

This principle suggests that the three-carbon propoxy chain of this compound may be optimal for a particular target, but variations could yield improved results for others. A systematic variation of the chain length (ethoxy, butoxy, pentoxy, etc.) would be a logical step in any lead optimization campaign.

Table 2: Effect of Alkoxy Chain Length on Cytotoxicity of Meriolin Analogs (Illustrative SAR)

Compound (Analog Series)Alkoxy ChainChain LengthIC50 (nM)
3bMethoxyC1130
-EthoxyC2110
-PropoxyC360
3eButoxyC440
3gHexoxyC6470
3hOctoxyC85100

Data adapted from trends reported for 4-alkoxy meriolins to illustrate the principle of chain length optimization. mdpi.com

Terminal Substituent Effects

The terminal chlorine atom on the propoxy chain serves two roles: it contributes to the lipophilicity and electronic character of the chain, and it acts as a good leaving group for nucleophilic substitution. This makes this compound a valuable synthetic intermediate for creating a diverse library of analogs.

Replacing the chloro group with other functionalities would significantly alter the compound's properties and potential biological interactions:

Amino Group: Introducing a terminal primary or substituted amine would add a basic center, capable of forming ionic interactions or hydrogen bonds. A study of 7-(3-aminopropyloxy)-substituted flavones identified a potent topoisomerase IIα catalytic inhibitor, demonstrating the potential utility of a terminal amine on a three-carbon chain at the 7-position of a heterocyclic system. nih.gov

Hydroxyl Group: A terminal alcohol would introduce hydrogen bonding capability and increase polarity.

Other Halogens: Replacing chlorine with fluorine could enhance metabolic stability and alter electronic properties, while bromine or iodine could increase reactivity or introduce halogen bonding interactions.

Azido or Cyano Groups: These groups can act as hydrogen bond acceptors or be used as bioisosteric replacements for other functionalities.

The choice of terminal substituent would be guided by the nature of the target's binding site, aiming to introduce complementary interactions that enhance affinity and selectivity.

Nitrogen Substitution and Tautomeric Effects on Biological Activity

Substitution at the N1 position of the indole ring with an alkyl or aryl group is a common strategy in medicinal chemistry. This modification has two primary consequences:

Removal of a Hydrogen Bond Donor: The N-H group is a strong hydrogen bond donor. Its removal through substitution can be either beneficial or detrimental, depending on whether this hydrogen bond is critical for binding to the target receptor.

Increased Lipophilicity: Adding a substituent, particularly an alkyl group, generally increases the molecule's lipophilicity. This can affect solubility, cell membrane permeability, and interactions with hydrophobic pockets in the target protein.

For example, SAR studies on various indole classes, including anti-HCV agents, have explored N1 substitution with various alkyl and cyclopropyl groups to modulate potency. nih.gov Therefore, synthesizing N1-methyl or N1-benzyl analogs of this compound would be a standard approach to probe the importance of the N-H moiety for biological activity.

Regarding tautomerism, the 1H-indole form is the overwhelmingly stable and dominant tautomer for this class of compounds. Unlike systems such as 2-hydroxyindoles (which exist in equilibrium with their 2-oxindole tautomer) or 2-hydroxypyridines, the aromaticity of the indole ring system provides a strong energetic preference for the depicted 1H-tautomer. researchgate.net Therefore, tautomeric effects are not generally considered a significant factor in the biological activity of N1-unsubstituted 7-alkoxyindoles.

Information regarding the molecular pharmacology and preclinical studies of this compound is not available in the public domain.

Extensive searches of scientific literature and databases have yielded no specific data on the molecular pharmacology, structure-activity relationships, or preclinical mechanistic studies for the chemical compound this compound.

Consequently, it is not possible to provide information on the following requested topics for this specific compound:

Preclinical Mechanistic and Proof-of-Concept Studies in Model Systems

In Vivo Target Engagement and Pathway Modulation in Animal Models

Ex Vivo Tissue Analysis for Compound Distribution and Target Occupancy

Without any publicly available research data, a detailed and scientifically accurate article on the molecular pharmacology of this compound, as per the requested outline, cannot be generated.

Future Directions and Emerging Research Avenues

Development of Advanced Methodologies for Analog Synthesis

The synthesis of 7-substituted indoles presents a notable challenge in heterocyclic chemistry, as traditional methods often lack the required regioselectivity. researchgate.net Future research will likely focus on overcoming these hurdles to efficiently produce analogs from 7-(3-chloropropoxy)-1H-indole and its precursors.

Key areas of development include:

Palladium-Catalyzed Reactions: Transition-metal-catalyzed reactions, such as Heck and Suzuki couplings, offer mild and efficient pathways to functionalize the indole (B1671886) core. researchgate.netorganic-chemistry.org These methods can be adapted to create a wide range of 7-substituted indoles with high precision.

Flow Chemistry: Continuous flow processes provide a scalable and automated alternative to traditional batch synthesis. This methodology can improve reaction efficiency and safety, making it ideal for the large-scale production of indole derivatives.

Photoredox Catalysis: This emerging technique uses light to drive chemical reactions, often under very mild conditions. It opens up new avenues for functionalizing the indole ring in ways that are not possible with traditional thermal methods.

MethodologyDescriptionPotential Advantage for Indole Synthesis
Traditional Batch SynthesisReactions are carried out in discrete batches in single reactors.Well-established and suitable for small-scale exploratory work.
Palladium-Catalyzed Cross-CouplingUses a palladium catalyst to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netHigh regioselectivity for C7 functionalization, broad substrate scope.
Continuous Flow ChemistryReagents are pumped through a reactor in a continuous stream.Enhanced safety, scalability, and process control.
Photoredox CatalysisUses visible light to initiate redox reactions via a photocatalyst.Access to unique reaction pathways under mild, ambient conditions.

Identification of Novel Biological Targets and Polypharmacology

Indole derivatives are known to interact with a wide spectrum of biological targets, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral activities, among others. bohrium.comresearchgate.net The structural versatility of this compound makes it an excellent starting point for creating libraries of compounds to screen for new biological activities.

A key emerging concept is polypharmacology , the ability of a single drug to interact with multiple targets. This approach can lead to more effective therapies, particularly for complex diseases like cancer. nih.govresearchgate.net Analogs derived from this compound could be designed to modulate several disease-related pathways simultaneously. For instance, by modifying the side chain, derivatives could be optimized to bind to both protein kinases and G-protein coupled receptors, two important classes of drug targets.

Potential Target Classes for Indole Derivatives:

Protein Kinases

G-Protein Coupled Receptors (GPCRs)

Nuclear Receptors

Ion Channels

Enzymes (e.g., α-glucosidase, histone deacetylases) mdpi.com

Application as Chemical Probes for Biological System Elucidation

The reactive chloropropoxy side chain of this compound is an ideal anchor point for attaching reporter molecules, such as fluorescent dyes or affinity tags (e.g., biotin). nih.govsioc-journal.cn This transforms the indole scaffold into a chemical probe, a powerful tool for studying biological systems. rsc.org

Applications of Indole-Based Chemical Probes:

Target Identification: By attaching an affinity tag, these probes can be used to "pull down" their binding partners from cell lysates, helping to identify novel drug targets.

Fluorescence Imaging: Probes functionalized with fluorophores can be used to visualize the subcellular localization of their targets in living cells, providing insights into their biological function. nih.gov

Sensing: Indole derivatives can be designed as sensors that change their fluorescence properties in response to pH changes or the presence of specific ions, allowing for real-time monitoring of cellular environments. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govmdpi.com These computational tools can analyze vast datasets to predict the properties of molecules, accelerating the design of new drugs. researchgate.net

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data for indole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of new, virtual analogs. This allows researchers to prioritize the synthesis of the most promising compounds. mdpi.com

De Novo Drug Design: Deep learning models can generate entirely new molecular structures based on desired properties, potentially designing novel indole-based scaffolds with enhanced efficacy and selectivity.

Retrosynthesis Prediction: AI tools can predict the most efficient synthetic routes for complex target molecules, saving significant time and resources in the lab. mdpi.com

AI/ML ApplicationDescriptionImpact on Drug Discovery Pipeline
Quantitative Structure-Activity Relationship (QSAR)ML models that correlate chemical structure with biological activity. nih.govPrioritizes synthesis of compounds with high predicted potency.
De Novo DesignGenerative models that create novel molecules with desired properties.Explores new chemical space beyond existing compound libraries.
ADMET PredictionModels that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity.Reduces late-stage failures by identifying problematic compounds early.
Retrosynthesis PlanningAI algorithms that suggest optimal synthetic pathways. mdpi.comAccelerates the chemical synthesis phase of development. azolifesciences.com

Exploration of New Chemical Space for Derivatization

The structure of this compound offers multiple points for chemical modification, allowing for a thorough exploration of new chemical space. The primary reactive sites are the chloro group on the alkoxy chain and the nitrogen atom of the indole ring.

Side Chain Modification: The terminal chlorine is a good leaving group, readily displaced by a variety of nucleophiles (e.g., amines, thiols, azides). This allows for the introduction of a wide array of functional groups, each potentially altering the compound's biological activity and physical properties.

N-H Functionalization: The indole nitrogen can be alkylated, arylated, or acylated to further expand the structural diversity of the resulting analogs. acs.org These modifications can influence the molecule's planarity and hydrogen-bonding capabilities, which are crucial for receptor binding.

Core Functionalization: Advanced methods, such as C-H activation or boronation, can enable further substitution on the indole ring itself, providing access to previously unexplored derivatives. nih.gov

Reaction SiteType of ReactionExample ReagentsResulting Functional Group
3-chloropropoxy chain (C-Cl)Nucleophilic SubstitutionSecondary amines (e.g., piperidine)Tertiary amine
3-chloropropoxy chain (C-Cl)Nucleophilic SubstitutionSodium azide (B81097) (NaN₃)Azide
3-chloropropoxy chain (C-Cl)Nucleophilic SubstitutionThiols (R-SH)Thioether
Indole Ring (N-H)N-AlkylationAlkyl halides (e.g., methyl iodide)N-Alkyl indole
Indole Ring (N-H)N-ArylationAryl boronic acids (Pd-catalyzed)N-Aryl indole

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-(3-chloropropoxy)-1H-indole?

A key route involves coupling reactions under reflux conditions. For example, ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride reacts with 4-chloro-7-(3-chloropropoxy)-6-methoxyquinazoline in isopropanol, yielding the target compound after 4 hours of reflux. Purification via recrystallization from ethanol achieves 84% yield . Regioselective alkoxyindole syntheses using palladium-catalyzed couplings or directed metalation strategies (e.g., from 3-chloroanisole or dihalophenols) may also apply .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Multinuclear NMR (¹H, ¹³C) is essential for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while TLC monitors reaction progress. For example, ¹H-NMR peaks at δ 3.80 (t, 2H, OCH₂) and δ 4.33–4.47 (m, 4H, propoxy chain) are diagnostic for the chloropropoxy group . Purity is validated via HPLC (>95%) or melting point analysis .

Q. What purification strategies are effective for isolating this compound?

Flash chromatography using gradients of cyclohexane/ethyl acetate (e.g., 8:2) effectively removes byproducts . Recrystallization from ethanol or isopropanol yields high-purity solids, as demonstrated by a melting point of 244–246°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
  • Catalyst loading : CuI or Pd catalysts improve cross-coupling reactions .
  • Temperature control : Prolonged reflux (e.g., 12 hours) ensures complete conversion .
  • Workup : Ethyl acetate extraction minimizes product loss .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

Cross-validate NMR assignments with computational tools (e.g., ChemDraw or Gaussian) to predict chemical shifts. For example, discrepancies in ¹³C-NMR signals for the indole core can be resolved by comparing experimental data with literature values for analogous compounds . HRMS with <2 ppm error confirms molecular formula accuracy .

Q. What strategies enable structure-activity relationship (SAR) studies of this compound analogs?

  • Substituent variation : Replace the chloropropoxy group with alkoxy, arylthio, or heterocyclic moieties to assess bioactivity changes .
  • Biological assays : Test analogs against cancer cell lines (e.g., tubulin inhibition ) or microbial targets.
  • Computational modeling : Molecular docking (e.g., using MOE) predicts binding interactions with target proteins .

Q. How does the chloropropoxy group influence the compound’s physicochemical and biological properties?

The chlorine atom enhances lipophilicity (logP), improving membrane permeability. The propoxy chain increases solubility in polar solvents, balancing bioavailability. In tubulin inhibitors, chloro-substituted indoles exhibit enhanced antiproliferative activity by stabilizing protein-ligand interactions .

Q. What methodologies assess the stability of this compound under varying storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) evaluates decomposition temperatures.
  • Photostability : Expose samples to UV light and monitor degradation via HPLC .
  • Hydrolytic stability : Incubate in buffers (pH 1–13) and quantify intact compound over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.